molecular formula C9H9ClF3NO B1289235 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 339-58-2

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No. B1289235
CAS RN: 339-58-2
M. Wt: 239.62 g/mol
InChI Key: APBKZMJARWKEJO-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride” is a chemical compound with the CAS Number: 339-58-2 and a linear formula of C9H9ClF3NO . It has a molecular weight of 239.62 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-amino-1-[4-(trifluoromethyl)phenyl]ethanone hydrochloride . The InChI code is 1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere, under -20°C . The compound is solid in physical form .

Scientific Research Applications

Environmental Detoxification and Pharmacological Applications

  • Degradation of Recalcitrant Compounds: Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in the environment, leading to various by-products. This research area is crucial for understanding how specific chemicals, possibly including 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, degrade in aqueous media and their subsequent biotoxicity implications (Qutob et al., 2022).

Drug Stability and Degradation Pathways

  • Drug Degradation Studies: The stability and degradation pathways of drugs like nitisinone, a related compound with a trifluoromethyl group, were studied using LC-MS/MS. These investigations can provide insights into the stability of other trifluoromethyl-containing drugs under various conditions, including 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, and their potential degradation products (Barchańska et al., 2019).

Molecular Chaperones in Cancer Therapy

  • Cancer Therapy: Compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) have shown potential in cancer therapy by activating specific receptors and indicating the possibility of S1PR-independent mechanisms. Research in this domain can illuminate the therapeutic potential of structurally similar compounds, including 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, in treating cancer through unique molecular pathways (Zhang et al., 2013).

Proteostasis Maintenance

  • Maintaining Proteostasis: The study of compounds like 4-phenylbutyric acid, which help in folding proteins within the endoplasmic reticulum and prevent misfolded protein aggregation, highlights the importance of maintaining cellular proteostasis. This research angle suggests potential applications for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in studying or influencing protein folding and degradation pathways, especially in the context of diseases caused by protein misfolding (Kolb et al., 2015).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKZMJARWKEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624298
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

CAS RN

339-58-2
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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